7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-1H-pyrazole and 2-fluorobenzonitrile. The synthetic route may involve the formation of intermediate compounds through cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different biological activities.
Scientific Research Applications
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern and the presence of the fluorine atom. This fluorine atom can significantly influence the compound’s biological activity, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15FN6O |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H15FN6O/c1-11-12(10-21-24(11)2)16-7-8-20-17-9-15(23-25(16)17)18(26)22-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,22,26) |
InChI Key |
UXXBOWZEEWOWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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